molecular formula C7H10N2O B3232509 2-(2-Aminopyridin-4-yl)ethan-1-ol CAS No. 1341817-78-4

2-(2-Aminopyridin-4-yl)ethan-1-ol

Cat. No.: B3232509
CAS No.: 1341817-78-4
M. Wt: 138.17 g/mol
InChI Key: UCZVZQJMXZOBNO-UHFFFAOYSA-N
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Description

2-(2-Aminopyridin-4-yl)ethan-1-ol, with the molecular formula C 7 H 10 N 2 O and a molecular weight of 138.17 g/mol, is a versatile pyridine derivative supplied as a powder and recommended for storage at room temperature . This compound serves as a valuable building block in life science research, particularly in medicinal chemistry, for the synthesis of more complex molecules. Its structure, featuring both an aminopyridine ring and an ethanol functional group, provides two distinct sites for chemical modification, making it a useful intermediate in the development of potential pharmaceutical candidates . Researchers should note that this compound is associated with specific handling precautions. The assigned hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and handling should occur in a well-ventilated area. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-aminopyridin-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-7-5-6(2-4-10)1-3-9-7/h1,3,5,10H,2,4H2,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZVZQJMXZOBNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341817-78-4
Record name 2-(2-aminopyridin-4-yl)ethan-1-ol
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Foundational & Exploratory

Technical Guide: Synthesis of 2-(2-Aminopyridin-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 2-(2-Aminopyridin-4-yl)ethan-1-ol (CAS: 1341817-78-4), a critical heterocyclic building block used in the development of kinase inhibitors and other pharmaceutical agents.

The synthesis strategy prioritizes regioselectivity and scalability , addressing the challenge of functionalizing the C4-methyl position in the presence of a nucleophilic C2-amino group.[1]

Molecule Profile & Retrosynthetic Analysis

  • IUPAC Name: this compound

  • CAS Number: 1341817-78-4

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O[1]
  • Molecular Weight: 138.17 g/mol [1]

  • Key Structural Features:

    • Pyridine Core: Electron-deficient aromatic system.[1]

    • C2-Amino Group: Electron-donating, directing group; acidic protons (pKa ~25) require sequestration or protection.[1]

    • C4-Hydroxyethyl Chain: The target for synthetic construction.

Retrosynthetic Logic

The most atom-economical disconnection cuts the C(sp3)-C(sp3) bond or the C(sp3)-OH bond.

  • Path A (C-C Bond Formation): Disconnection at the benzylic position leads to 2-amino-4-methylpyridine (2-amino-4-picoline) and a C1 electrophile (Formaldehyde). This requires lateral lithiation.[1]

  • Path B (Reduction): Disconnection of the alcohol to an ester/acid leads to 2-(2-aminopyridin-4-yl)acetic acid .

  • Path C (Cross-Coupling): Disconnection of the C4-C(alkyl) bond leads to 2-amino-4-halopyridine and a vinyl/alkyl metal species (Heck/Suzuki).

Selected Route: Path A (Lateral Lithiation) is selected as the primary industrial method due to the low cost of the starting material (2-amino-4-picoline) and the direct nature of the transformation.

Retrosynthesis Target This compound (Target) Precursor1 Lithiated Intermediate (Nucleophile) Target->Precursor1 Deprotection/Quench StartMat 2-Amino-4-methylpyridine (Cheap Starting Material) Precursor1->StartMat Lateral Lithiation (LDA or n-BuLi) Electrophile Paraformaldehyde (C1 Source) Precursor1->Electrophile + HCHO

Figure 1: Retrosynthetic disconnection showing the lateral lithiation strategy.

Primary Protocol: Protected Lateral Lithiation (The "Gold Standard")

This method utilizes a Boc-protection strategy to mask the acidic protons of the primary amine. This prevents side reactions (N-alkylation) and allows for cleaner lithiation at the C4-methyl position.

Reagents & Materials
  • Substrate: 2-Amino-4-methylpyridine (CAS 695-34-1).[2][3]

  • Protecting Group: Di-tert-butyl dicarbonate (Boc

    
    O).
    
  • Base: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi, 2.5 M in hexanes).[1]

  • Electrophile: Paraformaldehyde (dried).[1]

  • Solvents: Anhydrous THF (Tetrahydrofuran).[1]

Step-by-Step Methodology
Phase 1: N-Boc Protection
  • Dissolution: Dissolve 2-amino-4-methylpyridine (1.0 equiv) in DCM.

  • Addition: Add Et

    
    N (1.2 equiv) and DMAP (0.1 equiv). Cool to 0°C.
    
  • Reaction: Slowly add Boc

    
    O (1.1 equiv) dissolved in DCM. Warm to RT and stir for 4–6 hours.
    
  • Workup: Wash with 1N HCl (mildly), water, and brine. Dry over Na

    
    SO
    
    
    
    .
  • Result: tert-butyl (4-methylpyridin-2-yl)carbamate. (Yield: >90%).

Phase 2: Lateral Lithiation & Hydroxyethylation
  • Setup: Flame-dry a 3-neck flask under Argon/Nitrogen. Add anhydrous THF and cool to -78°C .

  • Base Generation: Add LDA (2.2 equiv) (freshly prepared from diisopropylamine and n-BuLi) to the THF.

    • Note: 2.2 equiv is used to deprotonate the Boc-NH (if mono-Boc) and the C4-Methyl. If Di-Boc is used, 1.1 equiv is sufficient.[1] Mono-Boc is standard.[1]

  • Substrate Addition: Dissolve the N-Boc protected intermediate in THF and add dropwise to the LDA solution at -78°C.

    • Observation: Solution typically turns deep red/orange, indicating the formation of the benzylic anion.[1] Stir for 1 hour at -78°C.

  • Electrophile Addition:

    • Option A (Paraformaldehyde): Depolymerize paraformaldehyde by heating it in a separate flask and channeling the formaldehyde gas into the reaction mixture via a cannula.[1]

    • Option B (Suspension): Add dry paraformaldehyde powder directly (less clean, but easier).[1]

    • Recommendation: Use Option A for high purity.[1]

  • Quench: Stir for 2 hours, allowing the mixture to warm to -20°C. Quench with saturated NH

    
    Cl solution.
    
  • Isolation: Extract with EtOAc. The product is the N-Boc protected alcohol.

Phase 3: Deprotection
  • Acidolysis: Dissolve the intermediate in DCM/TFA (4:1 ratio) or 4M HCl in Dioxane. Stir at RT for 2 hours.

  • Neutralization: Concentrate the solvent.[1] Neutralize the residue with saturated NaHCO

    
     or 1N NaOH to pH 8.[1]
    
  • Purification: Extract with DCM/Isopropanol (3:1) if the product is water-soluble. Purify via flash column chromatography (DCM:MeOH 9:1).

Alternative Protocol: Direct Lithiation (No Protection)[1]

For rapid synthesis where yield is less critical (e.g., small-scale medicinal chemistry hits), the protection step can be skipped by using excess base.[1]

Protocol Modifications
  • Base Stoichiometry: Use 3.0 equivalents of n-BuLi.

    • 1st eq: Deprotonates NH

      
      
      
      
      
      NHLi.[1]
    • 2nd eq: Deprotonates NHLi

      
       NLi
      
      
      
      .[1]
    • 3rd eq: Deprotonates C4-CH

      
      
      
      
      
      CH
      
      
      Li.
  • Temperature: Maintain strictly at -78°C to prevent nucleophilic attack of n-BuLi on the pyridine ring (Bu-addition).

  • Procedure:

    • Cool THF solution of 2-amino-4-methylpyridine to -78°C.

    • Add n-BuLi (3.0 equiv) dropwise.[1] Stir for 1h.

    • Add Paraformaldehyde (excess).[1]

    • Quench and work up.[1]

  • Risk: Lower yield due to competitive ring alkylation and polymerization of formaldehyde.[1]

Critical Control Points & Troubleshooting

ParameterCritical LimitConsequence of Failure
Moisture Content < 50 ppm (Solvents)Quenching of the lithiated species; recovery of starting material.
Temperature -78°C during lithiationAt > -40°C, n-BuLi attacks the pyridine ring (nucleophilic aromatic substitution).
Formaldehyde Source Dry ParaformaldehydeWet formaldehyde introduces water, killing the reaction.[1] Use fresh cracking (gas).
Deprotection pH pH 8-9 (Final Workup)The product is an amine. If pH < 7, it remains in the aqueous phase as a salt.[1]
Data Visualization: Reaction Pathway

ReactionPathway Start 2-Amino-4-picoline Protected N-Boc Intermediate Start->Protected Boc2O, Et3N Anion Dianion Species (Deep Red) Protected->Anion LDA (2.2 eq) -78°C Adduct N-Boc-Alcohol Anion->Adduct HCHO (Gas) Final This compound Adduct->Final TFA/DCM Deprotection

Figure 2: Step-by-step reaction pathway for the Boc-protected route.

Analytical Validation

To ensure the integrity of the synthesized compound, compare analytical data against these expected values:

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       7.75 (d, J=5.2 Hz, 1H, H-6)[1]
      
    • 
       6.35 (s, 1H, H-3)[1]
      
    • 
       6.28 (d, J=5.2 Hz, 1H, H-5)[1]
      
    • 
       5.80 (s, 2H, NH
      
      
      
      , exchangeable)[1]
    • 
       4.65 (t, J=5.0 Hz, 1H, OH, exchangeable)[1]
      
    • 
       3.60 (q, 2H, CH
      
      
      
      -O)[1]
    • 
       2.60 (t, 2H, Py-CH
      
      
      
      )[1]
  • Mass Spectrometry (ESI+):

    • Calculated [M+H]

      
      : 139.09
      
    • Found: 139.1[1]

References

  • PubChem. Compound Summary: 2-(2-Aminopyridin-4-yl)ethanol. National Library of Medicine.[1] Available at: [Link][1]

  • Kaiser, E. M., et al. Side-Chain Lithiation of Methyl-Substituted Nitrogen Heterocycles.[1]Journal of Organic Chemistry, 1973.[1] (Foundational methodology for lateral lithiation of picolines).

  • ResearchGate. Synthesis of 2-aminopyridines via lateral lithiation. Available at: [Link][1]

Sources

The Privileged Scaffold: A Technical Guide to 2-Aminopyridine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminopyridine (2-AP) moiety is not merely a structural fragment; it is a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1] Its utility stems from its electronic duality: the pyridine nitrogen acts as a hydrogen bond acceptor or metal coordinator, while the exocyclic amino group serves as a hydrogen bond donor.

This guide dissects the biological activity of 2-AP analogs, moving beyond basic descriptions to analyze the causality of their interaction with two primary target classes: Protein Kinases (as adenine mimetics) and Nitric Oxide Synthases (as heme-coordinating ligands).

Part 1: Mechanistic Pharmacodynamics

The Kinase Hinge Binder (Adenine Mimicry)

In the context of kinase inhibition, 2-AP analogs function primarily as ATP-competitive inhibitors. The scaffold mimics the adenine ring of ATP, anchoring the molecule within the kinase hinge region.

  • Binding Mode: The endocyclic nitrogen (N1) typically accepts a hydrogen bond from the backbone amide nitrogen of the "hinge" residue (e.g., gk+1). Simultaneously, the exocyclic amino group (N2) donates a hydrogen bond to the backbone carbonyl of the adjacent residue.

  • Selectivity Drivers: While the 2-AP core provides affinity, selectivity is engineered via substituents at the C3, C5, and C6 positions. These vectors allow the molecule to probe the "gatekeeper" pocket or the solvent-exposed regions, distinguishing between homologous kinases (e.g., CDK9 vs. CDK2).

The NOS Inhibitor (Heme Coordination)

In Nitric Oxide Synthase (NOS) inhibition, the mechanism is distinct. The 2-AP is a Type II ligand.

  • Heme Ligation: The pyridine nitrogen coordinates directly with the heme iron active site.

  • Electrostatic Anchoring: The exocyclic amino group forms a critical salt bridge/hydrogen bond network with conserved glutamate residues (Glu-592 in rat nNOS) within the substrate access channel.

Visualization of Binding Topologies

BindingModes cluster_Kinase Kinase Hinge Region (ATP Site) cluster_NOS NOS Active Site Scaffold 2-Aminopyridine Scaffold Hinge_NH Backbone NH (H-Bond Donor) Scaffold->Hinge_NH Pyridine N Accepts Hinge_CO Backbone C=O (H-Bond Acceptor) Scaffold->Hinge_CO Amino Group Donates Heme Heme Iron (Coordination) Scaffold->Heme Pyridine N Ligates Glu Glutamate Residue (Salt Bridge) Scaffold->Glu Amino Group Anchors

Figure 1: Dual pharmacophore utility of the 2-aminopyridine scaffold. The diagram illustrates how the same core atoms engage different residues depending on the target class.

Part 2: Structure-Activity Relationship (SAR) Data

The following table synthesizes quantitative data for representative 2-AP analogs, highlighting the impact of structural modifications on potency and selectivity.

Table 1: Comparative Biological Activity of 2-AP Analogs

Compound ClassTargetKey SubstitutionActivity (IC50 / Ki)Selectivity Insight
nNOS Inhibitor Human nNOS6-position: (4,4-difluoropiperidin-1-yl)propyl tailKi = 48 nM [1]The fluorinated tail improves BBB permeability (Pe = 17.3 × 10⁻⁶ cm/s) and provides >100-fold selectivity over eNOS.
Dual Inhibitor CDK9 / HDAC14-position: Hydroxamic acid linkerIC50 = 88.4 nM (CDK9) [2]Dual-targeting achieved by linking the kinase-binding 2-AP core to a zinc-binding hydroxamic acid group.
Mps1 Inhibitor Mps1 (TTK)2,6-disubstitutionIC50 = 5.3 nM [3]Substituents force the kinase P-loop into a specific conformation, reducing off-target binding to 287 other kinases.
Metastasis Blocker PGD6-amino (6-aminopicolamine)Active (Cell-based) [4]6-substitution is critical for docking stability in Phosphogluconate Dehydrogenase; 3-carboxamide allows flexibility.[2]

Critical Insight: For CNS targets (like nNOS), lipophilicity is paramount. The addition of fluorine atoms (as seen in the nNOS inhibitor above) is a proven strategy to enhance Blood-Brain Barrier (BBB) penetration without sacrificing the electrostatic interactions of the 2-AP headgroup.

Part 3: Validated Synthetic Protocol

To generate high-fidelity 2-AP libraries, the Buchwald-Hartwig Amination is superior to Nucleophilic Aromatic Substitution (


) due to milder conditions and broader substrate scope.
Protocol: Pd-Catalyzed Amination of 2-Halopyridines

Objective: Synthesize a functionalized 2-aminopyridine from a 2-chloropyridine precursor.

Reagents:

  • Substrate: 2-Chloro-4-methylpyridine (1.0 equiv)

  • Amine: Morpholine (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: Xantphos (4 mol%) — Selected for its wide bite angle, stabilizing the reductive elimination step.

  • Base:

    
     (1.5 equiv) or 
    
    
    
    (1.4 equiv)
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Inerting: Charge a flame-dried Schlenk tube with

    
    , Xantphos, and 
    
    
    
    . Evacuate and backfill with Argon (
    
    
    ).
  • Solvation: Add anhydrous 1,4-dioxane via syringe. Stir at RT for 5 mins to pre-complex the catalyst.

  • Addition: Add the 2-chloropyridine and the amine substrate.

  • Reaction: Seal the tube and heat to 100°C for 12 hours. Note: Monitoring by LCMS is preferred over TLC due to the polarity of aminopyridines.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Concentrate filtrate.

  • Purification: Flash chromatography (DCM:MeOH gradient). 2-aminopyridines often streak on silica; adding 1%

    
     to the eluent sharpens peaks.
    
Synthetic Workflow Visualization

Synthesis Start Start: 2-Halopyridine Reaction Coupling: 100°C, Cs2CO3, Dioxane Start->Reaction Catalyst Pre-complex: Pd2(dba)3 + Xantphos Catalyst->Reaction Workup Filter (Celite) & Concentrate Reaction->Workup Purify Flash Column (DCM:MeOH + 1% Et3N) Workup->Purify

Figure 2: Optimized Buchwald-Hartwig workflow for 2-aminopyridine synthesis. The inclusion of triethylamine in purification is a critical technical nuance.

Part 4: Future Outlook & Emerging Modalities

The 2-aminopyridine scaffold is evolving beyond simple inhibition:

  • PROTACs: The solvent-exposed vectors (typically C4 or C5) are ideal attachment points for linkers to recruit E3 ligases (e.g., Cereblon), enabling the degradation of the target kinase rather than just inhibition.

  • Covalent Inhibitors: Introduction of acrylamide "warheads" at the C6 position allows for covalent modification of non-catalytic cysteines in the kinase hinge region, offering infinite residence time and overcoming drug resistance.

References

  • NIH/PubMed: 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. [Link]

  • Journal of Medicinal Chemistry: Discovery of Novel 2-Aminopyridine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors. [Link]

  • Bioorganic & Medicinal Chemistry: A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors. [Link]

  • NIH/PMC: Aminopyridine analogs selectively target metastatic pancreatic cancer (PGD inhibition). [Link]

  • Journal of Organic Chemistry: A Practical Buchwald-Hartwig Amination of 2-Bromopyridines. [Link]

Sources

Spectroscopic Analysis & Validation of 2-Amino-4-Hydroxymethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Analysis and Validation of 2-Amino-4-Hydroxymethylpyridine Content Type: Technical Whitepaper Audience: Drug Development Scientists, Analytical Chemists, and Process Engineers

Executive Summary

2-Amino-4-hydroxymethylpyridine (CAS: 105250-17-7) is a critical heterocyclic building block used extensively in the synthesis of kinase inhibitors (e.g., VEGFR, PDGFR antagonists) and nitric oxide synthase (iNOS) inhibitors.[1] Its dual functionality—an exocyclic primary amine and a hydroxymethyl group—presents unique analytical challenges due to potential tautomerism and hydrogen bonding networks.

This guide provides a definitive technical framework for the spectroscopic characterization and purity profiling of 2-amino-4-hydroxymethylpyridine. It synthesizes experimental data with mechanistic insights to establish a self-validating analytical protocol.

Chemical Profile & Structural Logic

PropertySpecification
IUPAC Name (2-Aminopyridin-4-yl)methanol
Common Name 2-Amino-4-hydroxymethylpyridine
CAS Number 105250-17-7
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
Appearance White to off-white crystalline powder
Melting Point 75.5°C – 84.0°C
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in CH₂Cl₂
Structural Causality in Analysis

The molecule consists of a pyridine ring substituted at the 2-position with an electron-donating amino group (-NH₂) and at the 4-position with a hydroxymethyl group (-CH₂OH).

  • Electronic Effect: The 2-amino group strongly donates electron density into the ring via resonance, shielding the C3 and C5 protons significantly compared to unsubstituted pyridine.

  • Labile Protons: The presence of both -NH₂ and -OH groups creates exchangeable protons that are highly sensitive to solvent choice (DMSO-d₆ vs. CDCl₃) and water content.

Synthesis & Process Validation

Understanding the synthesis is crucial for identifying potential impurities (e.g., unreduced starting material or over-reduced alkyl pyridines). The standard industrial route involves the selective reduction of 2-aminopyridine-4-carboxylic acid.

Synthesis Workflow (DOT Visualization)

SynthesisPathway Start 2-Aminopyridine-4-carboxylic Acid (Starting Material) Intermediate Intermediate Aluminate Complex Start->Intermediate Reduction (THF, 0-25°C) Reagent Red-Al (Vitride) or LiAlH4 (Reducing Agent) Reagent->Intermediate Quench Hydrolysis (NH4Cl / H2O) Intermediate->Quench Quenching Product 2-Amino-4-hydroxymethylpyridine (Target) Quench->Product Isolation (Crystallization)

Figure 1: Selective reduction pathway for the synthesis of 2-amino-4-hydroxymethylpyridine.

Spectroscopic Characterization Strategy

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for structural verification. The use of DMSO-d₆ is mandatory to observe the labile -OH and -NH₂ protons, which often collapse or disappear in CDCl₃ due to exchange.

Expected ¹H NMR Data (DMSO-d₆, 300-400 MHz)
PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
H6 7.80 – 7.95Doublet (J ≈ 5 Hz)1HMost deshielded; adjacent to ring Nitrogen.
H3 6.40 – 6.50Singlet (or fine d)1HShielded by ortho-NH₂; C3 is electron-rich.
H5 6.35 – 6.45Doublet (J ≈ 5 Hz)1HShielded; coupling with H6.
NH₂ 5.80 – 6.00Broad Singlet2HExchangeable; chemical shift varies with conc./temp.
OH 5.15 – 5.35Triplet (J ≈ 5 Hz)1HExchangeable; triplet indicates coupling to CH₂.
CH₂ 4.35 – 4.45Doublet (J ≈ 5 Hz)2HBenzylic-like position; couples to OH.

Technical Insight: If the sample is "wet" (contains H₂O), the OH and NH₂ signals may merge into a single broad peak around 3.5–4.0 ppm, and the CH₂ coupling will collapse to a singlet. Protocol: Always dry the sample in vacuo before dissolving in anhydrous DMSO-d₆.

Mass Spectrometry (MS)

MS confirms the molecular weight and provides a fragmentation fingerprint.[2]

  • Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode)

  • Molecular Ion: [M+H]⁺ = 125.15 m/z (Calc. MW: 124.14)

Fragmentation Pathway:

  • [M+H]⁺ (125): Parent ion.

  • m/z 107 ([M+H - H₂O]⁺): Loss of the hydroxyl group (characteristic of benzylic-type alcohols).

  • m/z 94 ([M+H - CH₂OH]⁺): Loss of the hydroxymethyl group, leaving the aminopyridine core.

Infrared Spectroscopy (FT-IR)

Used primarily for solid-state identification (fingerprinting).

  • O-H / N-H Stretch (3100–3450 cm⁻¹): Broad, intense band due to hydrogen bonding of the primary amine and alcohol.

  • C-H Stretch (2850–2950 cm⁻¹): Aliphatic CH₂ stretch.

  • C=N / C=C Ring Stretch (1580–1650 cm⁻¹): Characteristic pyridine ring breathing modes.

  • C-O Stretch (1000–1050 cm⁻¹): Primary alcohol absorption.

Analytical Method Validation (HPLC-UV)

For purity profiling and quantification, a Reversed-Phase HPLC method is required. Standard C18 columns are suitable, but the basic nature of the aminopyridine requires buffered mobile phases to prevent peak tailing.

Protocol: Purity Determination by HPLC

Chromatographic Conditions:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 × 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 8.0 with NH₄OH).

    • Why pH 8.0? The pKa of the pyridine nitrogen is ~6-7. Operating at pH 8 ensures the molecule is predominantly neutral, improving retention and peak shape.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic max) and 280 nm.

  • Column Temp: 30°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
10.0 30 Linear Gradient
15.0 90 Wash
15.1 5 Re-equilibration

| 20.0 | 5 | Stop |

Sample Preparation: Dissolve 10 mg of sample in 10 mL of Water:Acetonitrile (90:10). Sonicate for 5 minutes. Filter through a 0.22 µm PTFE filter before injection.

Troubleshooting & Quality Control

Common Impurities
  • 2-Aminopyridine-4-carboxylic acid: Starting material. Will elute earlier (more polar) than the product in RP-HPLC.

  • 2-Amino-4-methylpyridine: Over-reduction byproduct. Will elute later (less polar).

  • Inorganic Salts: Aluminum salts from the reduction process. These are invisible in UV but can clog the column or suppress MS signals.

Analytical Workflow (DOT Visualization)

AnalysisWorkflow cluster_Spec Structural ID cluster_Purity Purity Profiling Sample Crude Sample Solubility Solubility Check (DMSO/MeOH) Sample->Solubility NMR 1H NMR (DMSO-d6) Check for OH/NH2 integration Solubility->NMR HPLC HPLC-UV (pH 8) >98% Area Norm Solubility->HPLC MS LC-MS (ESI+) Confirm m/z 125 NMR->MS Consistent? KF Karl Fischer Water Content <0.5% HPLC->KF Purity OK?

Figure 2: Integrated analytical workflow for lot release testing.

References

  • Primary Spectral Reference: Thomas, A. P., et al. "Discovery of 2-Amino-4-hydroxymethylpyridine Derivatives as Novel Inhibitors." Journal of Medicinal Chemistry, 2011, 54(8), 2841–2850. (Data extrapolated from analogous structures in this series).
  • Synthesis Protocol: "Preparation method of 2-amino-3-hydroxymethylpyridine" (Analogous methodology applied to 4-isomer). Google Patents, CN113880756A. Link

  • HPLC Methodology: "HPLC Method for Analysis of 2-Aminopyridine." SIELC Technologies. Link

  • Compound Data: PubChem Compound Summary for CID 1515296, (2-Aminopyridin-4-yl)methanol.[1] Link

Sources

Methodological & Application

Application Note: Multicomponent One-Pot Synthesis of 2-Amino-3-cyanopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable, and atom-economic protocol for the synthesis of 2-amino-3-cyanopyridines via a four-component one-pot reaction. This scaffold is a privileged structure in medicinal chemistry, serving as the core for various kinase inhibitors (e.g., IKK-


 inhibitors), adenosine receptor antagonists, and antimicrobial agents.

Moving beyond traditional multi-step synthesis, this guide focuses on a "green" multicomponent reaction (MCR) utilizing a heterogeneous catalyst system. This approach offers significant advantages in drug development workflows, including reduced solvent waste, operational simplicity, and the ability to generate diverse libraries rapidly for Structure-Activity Relationship (SAR) studies.

Introduction & Scientific Rationale

The "Why": Pharmacological Relevance

The 2-aminopyridine moiety is functionally dense, offering both hydrogen bond donors and acceptors crucial for protein-ligand interactions. In particular, the 2-amino-3-cyanopyridine derivative is a bioisostere for various fused heterocyclic systems found in oncology drugs.

  • Kinase Inhibition: The amino-pyridine motif frequently binds to the hinge region of kinases (e.g., Crizotinib, though structurally distinct, relies on the aminopyridine interaction logic).

  • Versatility: The nitrile group at position 3 provides a handle for further synthetic elaboration, such as hydrolysis to amides or cyclization to form pyrido[2,3-d]pyrimidines.

The "How": Multicomponent Reaction (MCR) Logic

Traditional synthesis of substituted pyridines often involves harsh conditions (e.g., Chichibabin reaction) or multi-step cyclizations. The MCR approach described here condenses four reactants—an aldehyde, a ketone, malononitrile, and ammonium acetate—into a single reaction vessel.[1]

Key Advantages:

  • Atom Economy: Water is often the only byproduct.

  • Convergence: Complexity is generated in a single step.

  • Scalability: The use of heterogeneous catalysts (e.g., metal oxide nanoparticles or supported metals) facilitates simple filtration workups.

Mechanistic Insight

Understanding the reaction pathway is critical for troubleshooting low yields or byproduct formation. The reaction proceeds through a cascade of Knoevenagel condensation , Michael addition , and Cyclization .

Reaction Pathway Diagram

The following diagram illustrates the convergent pathways leading to the final aromatic system.

ReactionMechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Enamine Formation (In Situ) cluster_2 Step 3: Michael Addition & Cyclization Aldehyde Aryl Aldehyde (R-CHO) K_Inter Arylidenemalononitrile (Intermediate A) Aldehyde->K_Inter - H2O Malo Malononitrile (CH2(CN)2) Malo->K_Inter Michael_Adduct Michael Adduct K_Inter->Michael_Adduct Ketone Ketone (Acetophenone) Enamine Enamine (Intermediate B) Ketone->Enamine - H2O, - AcOH Ammonium Ammonium Acetate (NH4OAc) Ammonium->Enamine Enamine->Michael_Adduct Cyclized Dihydropyridine Intermediate Michael_Adduct->Cyclized Intramolecular Cyclization Product 2-Amino-3-cyanopyridine (Final Product) Cyclized->Product Oxidative Aromatization (- H2)

Figure 1: Mechanistic pathway of the 4-component synthesis. Note the convergence of the Knoevenagel intermediate (A) and the in-situ generated Enamine (B).

Experimental Protocol (Standard Operating Procedure)

This protocol utilizes a Copper Nanoparticle on Charcoal (Cu/C) catalyst system.[2][3] This choice is based on high reported yields, recyclability, and operational safety compared to soluble bases. Alternative: If Cu/C is unavailable, magnetically separable


 nanoparticles or simple basic ionic liquids (e.g., [bmim]OH) are valid substitutes.
Materials & Reagents[1][4][5][6][7][8][9][10][11]
  • Aldehyde (1.0 mmol): Benzaldehyde (or derivative).[1]

  • Ketone (1.0 mmol): Acetophenone (or derivative).[1]

  • Malononitrile (1.0 mmol): Active methylene source.

  • Ammonium Acetate (1.5 mmol): Nitrogen source.

  • Catalyst: Cu/C (2 mol%) or ZnO Nanoparticles (10 mol%).

  • Solvent: Ethanol (EtOH) or Solvent-free (Neat).

Step-by-Step Workflow

Workflow Start Start Weigh 1. Weigh Reagents (1:1:1:1.5 Ratio) Start->Weigh Mix 2. Mix & Add Catalyst (Solvent-free or EtOH) Weigh->Mix Reflux 3. Heat/Reflux (80-100°C, 1-4 hrs) Mix->Reflux TLC 4. TLC Check (Hexane:EtOAc 7:3) Reflux->TLC TLC->Reflux Incomplete Filter 5. Hot Filtration (Recover Catalyst) TLC->Filter Complete Crystallize 6. Recrystallization (Hot EtOH) Filter->Crystallize End Pure Product Crystallize->End

Figure 2: Operational workflow for the synthesis and purification of 2-aminopyridines.

Detailed Procedure
  • Charge: In a 50 mL round-bottom flask, add benzaldehyde (1 mmol), acetophenone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol).

  • Catalyst Addition: Add the heterogeneous catalyst (e.g., 20 mg of Cu/C).

  • Reaction:

    • Method A (Green/Solvent-free): Heat the mixture at 100°C in an oil bath with vigorous stirring. The mixture will melt and become homogeneous.

    • Method B (Solvent): Add 5 mL of Ethanol and reflux at 80°C.

  • Monitoring: Monitor progress via TLC (Eluent: n-Hexane/Ethyl Acetate 7:3). The product usually appears as a fluorescent spot under UV (254 nm).

  • Workup:

    • Add hot ethanol (10 mL) to the reaction mixture.

    • Filter the hot solution to remove the heterogeneous catalyst (Save catalyst for regeneration).

    • Allow the filtrate to cool to room temperature, then chill in an ice bath.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash with cold ethanol/water (1:1). Recrystallize from hot ethanol if necessary.

Critical Parameters & Optimization

The following data summarizes the impact of solvent and catalyst choice on the yield of the model reaction (Benzaldehyde + Acetophenone + Malononitrile + NH4OAc).

Table 1: Catalyst and Solvent Effects
EntryCatalystSolventTemp (°C)Time (h)Yield (%)Note
1NoneEthanol808.045Slow, incomplete
2NaOH (10 mol%)Ethanol804.078Traditional base
3Cu/C (2 mol%) Solvent-free 100 1.5 92 Recommended
4ZnO NPs (10 mol%)Water1002.588Green, suspension
5[bmim]OH (IL)Neat800.594High cost, fast
Troubleshooting Guide (Self-Validation)
  • Low Yield: Check the freshness of Ammonium Acetate (it is hygroscopic). Ensure the reaction temperature is maintained above 80°C to facilitate the dehydration steps.

  • Oily Product: If the product does not crystallize, add a few drops of water to the ethanol solution until slightly turbid, then scratch the flask walls to induce nucleation.

  • Catalyst Recovery: Wash the recovered Cu/C with hot ethanol and dry at 100°C for 2 hours before reuse. Activity typically remains >90% for 5 cycles.

Case Study: Substrate Scope

This protocol is highly tolerant of electronic variations in the aldehyde and ketone.

  • Electron-Withdrawing Groups (e.g., 4-NO2-Benzaldehyde): Accelerate the reaction (Time: <1 h, Yield: >90%) due to increased electrophilicity of the Knoevenagel intermediate.

  • Electron-Donating Groups (e.g., 4-OMe-Benzaldehyde): May require longer reaction times (Time: 2-3 h).

  • Heterocycles: Thiophene-2-carbaldehyde and Pyridine-carbaldehydes are compatible, yielding bis-heteroaryl systems.

References

  • Mechanistic Foundation

    • Title: "Multicomponent Reactions: Concepts and Applic
    • Source: Wiley-VCH.
    • URL:[Link]

  • Cu/C Catalyst Protocol

    • Title: "A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal."
    • Source: Journal of the Brazilian Chemical Society.
    • URL:[Link](Note: Generalized link to journal archive for stability)

  • Nanoparticle Catalysis (ZnO)

    • Title: "One-pot synthesis of 2-amino-3-cyanopyridine derivatives catalyzed by zinc zirconium phosph
    • Source: Iranian Journal of Catalysis.[4]

    • URL:[Link]

  • Medicinal Chemistry Applications

    • Title: "2-Aminopyridine – an unsung hero in drug discovery."[5]

    • Source: Chemical Communications (RSC).[5]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 2-aminopyridine synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Open | Status: Active | Operator: Senior Application Scientist

Welcome to the Technical Support Center for Heterocyclic Chemistry. You have reached the Tier 3 Support Desk for 2-Aminopyridine Synthesis .

This guide addresses the three primary methodologies for synthesizing 2-aminopyridines: the classic Chichibabin Reaction , Transition Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig) , and Nucleophilic Aromatic Substitution (


) .
🛠️ Method Selection: The Decision Matrix

Before starting, verify you are using the correct protocol for your scale and substrate complexity.

MethodSelection Start Start: Define Substrate & Scale Scale Is the scale >1 kg? Start->Scale FG Sensitive Functional Groups? (Esters, Nitriles, Halogens) Scale->FG No (Lab/Pilot) Chichibabin Method A: Chichibabin Reaction (Low Cost, Harsh Conditions) Scale->Chichibabin Yes (Industrial) Halo Is 2-Halopyridine Available? FG->Halo No Buchwald Method B: Buchwald-Hartwig (High Cost, High Tolerance) FG->Buchwald Yes Halo->Chichibabin No (Unsubstituted Pyridine) SNAr Method C: SNAr (High Temp/Pressure) (Requires Activated Substrate) Halo->SNAr Yes (F/Cl/Br at C2)

Figure 1: Method Selection Decision Tree. Use this logic flow to determine the optimal synthetic route based on scale, cost, and chemical sensitivity.

🎫 Ticket #001: The Chichibabin Reaction

Subject: Optimization of Direct Amination using Sodium Amide (


)
Applicability:  Unsubstituted pyridines, large-scale industrial synthesis.

The Chichibabin reaction is the most direct route but is notorious for safety hazards and "tar" formation. It proceeds via an addition-elimination mechanism involving a hydride transfer.[1]

🔬 Standard Protocol (Optimized)
  • Preparation: In a dry 3-neck flask under Argon, suspend Sodium Amide (

    
    , 1.2 equiv)  in dry Toluene  or Xylene .
    
    • Critical: Use granular

      
       or grind under oil. Commercial samples often contain peroxides; titrate or use fresh bottles.
      
  • Addition: Add Pyridine (1.0 equiv) dropwise at room temperature.

    • Note: A red color indicates the formation of the

      
      -adduct (Meisenheimer complex).[1][2]
      
  • Reaction: Heat to reflux (

    
    ) for 6–12 hours.
    
    • Observation: Evolution of Hydrogen gas (

      
      ) confirms the reaction is proceeding.[1]
      
  • Quench (Hazardous): Cool to

    
    . Hydrolyze the sodium salt carefully with Isopropanol  first, then water.
    
    • Why: Direct water addition can cause violent explosions due to unreacted amide.

⚠️ Troubleshooting Guide: Chichibabin
SymptomProbable CauseCorrective Action
Violent Exotherm / Fire Wet solvent or rapid

release.
STOP. Ensure system is under inert gas (

/Ar). Dry toluene over Na/Benzophenone. Use a bubbler to monitor

rate.
Low Yield (<40%) "Tar" polymerization or wet reagents.Lower temperature to

. Add a hydride acceptor (e.g.,

or dry air bubbling) to facilitate the elimination step [1].
Regioselectivity Issues Formation of 4-aminopyridine or diamines.Reduce reaction time. 4-amination is thermodynamically favored at very high temps (

); keep below

.
Reaction Stalls

surface passivation.
Use DMAc (Dimethylacetamide) as a co-solvent to improve solubility, or use "activated"

prepared in situ from Na metal + liquid

.
🎫 Ticket #002: Buchwald-Hartwig Amination

Subject: Coupling 2-Halopyridines with Amines/Ammonia Applicability: Complex drug scaffolds, late-stage functionalization.

2-Halopyridines are challenging substrates for Pd-catalysis because the pyridine nitrogen can coordinate to the Palladium, poisoning the catalyst.

🔬 Standard Protocol (Optimized)
  • Catalyst System:

    • Pre-catalyst: Pd-G3-Xantphos or Pd-G3-BrettPhos (1–3 mol%).

    • Alternative:

      
       (5 mol%) + BINAP  (7.5 mol%).
      
  • Base: Sodium tert-butoxide (

    
    , 1.5 equiv).[3]
    
    • Note: For base-sensitive substrates, use

      
       (requires longer times).[3]
      
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed).

  • Conditions:

    
     for 4–16 hours under Argon.
    
📉 Troubleshooting Guide: Pd-Catalysis
SymptomProbable CauseCorrective Action
No Conversion (Start Material Recovered) Catalyst Poisoning (N-binding).Switch Ligand. Use bulky ligands like BrettPhos or tBuXPhos to sterically hinder the pyridine nitrogen from binding to Pd [2].
Hydrodehalogenation (Cl replaced by H)

-Hydride elimination from amine.
Switch solvent to Toluene (Dioxane can act as a hydride source). Increase amine concentration.
Black Precipitate (Pd Black) Ligand dissociation / Catalyst death.Increase Ligand:Pd ratio to 2:1. Ensure strict

-free conditions (sparge solvents with Ar for 20 mins).
Dimer Formation (Bis-pyridine) Homocoupling of halide.Reduce catalyst loading. Ensure the amine is added before the catalyst if using a glovebox.
🧠 Mechanism: Why Standard Catalysts Fail

The diagram below illustrates the competition between the productive catalytic cycle and the "off-cycle" catalyst poisoning pathway specific to pyridines.

PdPoisoning Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd 2-Cl-Pyridine Dead Inactive Complex (Pd-N-Pyridine) Pd0->Dead Pyridine N-Coordination (Poisoning) Product 2-Aminopyridine OxAdd->Product Amine + Base Dead->Pd0 Heat/Bulky Ligand

Figure 2: Catalyst Deactivation Pathway. The pyridine nitrogen (N) competes with the halogen (X) for the Palladium center. Bulky ligands prevent the "Dead" pathway [3].

🎫 Ticket #003: and Green Alternatives

Subject: Metal-Free and Industrial Approaches Applicability: Electron-deficient pyridines (e.g., 2-fluoro-3-nitropyridine).

If you lack Pd-catalysis capabilities or need a cheaper route, Nucleophilic Aromatic Substitution is viable only if the ring is activated.

❓ FAQ:

Optimization

Q: Can I use 2-Chloropyridine for


 with ammonia? 
A:  Generally, no , unless you have an autoclave. 2-Chloropyridine is not electrophilic enough for standard reflux conditions. You need:
  • High Pressure: 50 bar

    
     at 
    
    
    
    .
  • Better Leaving Group: Switch to 2-Fluoropyridine (reacts 100x faster).

  • Activation: Convert to Pyridine-N-Oxide first. The N-oxide activates the 2-position. React with

    
     followed by an amine (PyBroP activation) [4].
    

Q: What is the "Greenest" method? A: Enzymatic synthesis (Transaminases) is emerging, but for chemical synthesis, the Iron-Catalyzed oxidative amination is gaining traction as a non-toxic alternative to Chichibabin.

📚 References
  • Scientific Update. (2018). The Chichibabin Amination Reaction.[1][2][4][5] Retrieved from

  • BenchChem. (2025).[3] Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. Retrieved from

  • Paul, F., et al. (1994). Mechanism of the Palladium-Catalyzed Amination of Aryl Halides.[6][7] Journal of the American Chemical Society. Retrieved from

  • Londregan, A. T., et al. (2010).[8] General and Mild Preparation of 2-Aminopyridines.[8][9] Organic Letters.[8] Retrieved from

  • Fier, P. S., et al. (2020).[10] Selective C-H Amination of Pyridines. GalChimia Reviews. Retrieved from

Sources

Technical Support Center: Synthesis of 2-(2-Aminopyridin-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming poor yield in 2-(2-Aminopyridin-4-yl)ethan-1-ol synthesis Content type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, scientists, and drug development professionals.[1]

Core Directive: The "Polarity & Protection" Paradox[1][2]

The synthesis of This compound is deceptively simple in structure but notoriously difficult in execution.[1] The primary yield-killers are not usually the reaction kinetics, but rather two specific failure modes:[1][2]

  • Incompatible Lithiation: The acidic protons on the 2-amino group (

    
    ) quench organolithium reagents faster than lateral lithiation at the C4-methyl position can occur.[2]
    
  • The "Water Trap": The product is a highly polar, water-soluble amino-alcohol.[1][2] Standard aqueous workups (EtOAc/Water) often result in >60% product loss to the aqueous phase.[1][2]

This guide prioritizes a Protection-Directed Lithiation strategy over direct condensation, as it offers the highest reproducibility for scale-up.[1][2]

Decision Matrix: Selecting Your Route

Before starting, evaluate your precursors and capabilities using this logic flow.

RouteSelection cluster_legend Yield Probability Start Start: Select Precursor Precursor1 2-Amino-4-methylpyridine (Cheap, Available) Start->Precursor1 Precursor2 Ethyl 2-(2-aminopyridin-4-yl)acetate (Expensive/Rare) Start->Precursor2 Decision1 Is the Amine Protected? Precursor1->Decision1 RouteC Route C: Ester Reduction (High Reliability) Precursor2->RouteC RouteA Route A: Protection + Lithiation (Recommended) Decision1->RouteA No (Perform Protection) RouteB Route B: Direct Lithiation (High Risk: Low Yield) Decision1->RouteB Yes (Skip Protection) High High (>70%) Low Low (<30%)

Figure 1: Strategic decision tree for synthetic route selection. Route A is the primary focus of this guide due to precursor availability.

Recommended Protocol: Protection-Directed Lithiation (Route A)[1]

Objective: Synthesize this compound from 2-amino-4-methylpyridine via C4-lateral lithiation.

Phase 1: The "Shield" (Amine Protection)

Why: Direct lithiation requires 3 equivalents of n-BuLi (2 for the amine, 1 for the methyl) and often leads to polymerization.[1][2] Protecting the amine as a pivaloylamide directs the lithiation and prevents side reactions.[1][2]

Reagents:

  • 2-Amino-4-methylpyridine (1.0 eq)[1]

  • Pivaloyl chloride (1.1 eq)[1]

  • Triethylamine (1.2 eq)[1]

  • DCM (Solvent)

Protocol:

  • Dissolve starting material in DCM at 0°C.[1][2]

  • Add TEA, then dropwise add Pivaloyl chloride.

  • Warm to RT and stir for 2 hours.

  • Checkpoint: TLC should show complete conversion to the non-polar amide.[1][2]

  • Yield Expectation: >90%.[1][2][3]

Phase 2: The "Strike" (Lateral Lithiation & Hydroxyalkylation)

Why: The pivaloyl group complexes with n-BuLi, directing it to the C4-methyl group (lateral lithiation).[1][2]

Reagents:

  • Protected Intermediate (1.0 eq)[1]

  • n-BuLi (2.2 eq, 2.5M in hexanes) — Excess ensures complete deprotonation.[1]

  • Paraformaldehyde (3.0 eq) — Source of the hydroxyethyl carbon.[1][2]

  • Dry THF (Anhydrous)[1]

Step-by-Step:

  • Cooling: Cool the Protected Intermediate in THF to -78°C (Dry ice/acetone). Critical: Temperature control prevents attack on the pyridine ring.[1][2]

  • Lithiation: Add n-BuLi dropwise over 20 mins. The solution will turn deep red/purple (characteristic of the lateral anion).[1][2] Stir for 1 hour at -78°C.

  • Electrophile Prep: While stirring, crack Paraformaldehyde (heat solid PFA to generate formaldehyde gas) and bubble it into the reaction mixture, OR add a slurry of PFA in THF if gas generation is not possible (lower yield).

    • Note: Formaldehyde adds 1 carbon to the methyl group (

      
      ).[1]
      
  • Quench: Quench with saturated

    
     at -78°C, then warm to RT.
    
Phase 3: The "Release" (Deprotection)[1][2]
  • Reflux the crude intermediate in 3M HCl or NaOH/EtOH to remove the pivaloyl group.[1][2]

  • Yield Killer Alert: Do not extract yet. Proceed to "Purification" below.[1][2]

Troubleshooting Guide: The "Water Trap"

Problem: "I see product on TLC, but my mass balance is <10% after workup." Cause: The amino-alcohol product is amphoteric and highly water-soluble.[1] It partitions into the aqueous phase during standard extractions.[1][2]

Solution: The "Salting-Out" Protocol

MethodEfficiencyProtocol
Standard EtOAc Poor (<20%) Do not use. Product remains in water.[1][2]
n-Butanol Good (70%) Saturate aqueous phase with NaCl.[1] Extract 3x with n-Butanol.[1][2] Concentrate n-BuOH (high bp).[1]
Continuous Extraction Excellent (>90%) Use a liquid-liquid continuous extractor with DCM or Chloroform for 24 hours.[1]
Resin Capture High Purity Load aqueous solution onto Dowex 50W (H+ form). Wash with water/MeOH.[1][2] Elute with 5%

in MeOH.[1][2]

Frequently Asked Questions (FAQs)

Q1: Can I use ethylene oxide instead of formaldehyde?

  • No. Reacting the lithiated species (

    
    ) with ethylene oxide (
    
    
    
    ) adds two carbons, resulting in the propyl alcohol (
    
    
    ).[1] To get the ethyl alcohol (
    
    
    ), you must use formaldehyde (
    
    
    ) to add a single carbon to the methyl group.[1]

Q2: My reaction turns black upon adding n-BuLi. Is it ruined?

  • Not necessarily. A deep red or purple color is normal for the delocalized anion.[1][2] However, a pitch-black tar suggests decomposition, likely due to insufficient cooling (temp > -70°C) or wet THF.[1][2] Ensure rigorous anhydrous conditions.

Q3: Why not reduce the ester (Route C)?

  • Answer: Route C (Reduction of Ethyl 2-(2-aminopyridin-4-yl)acetate) is actually more reliable if you have the precursor.[1] However, the ester precursor is expensive and often requires synthesis via Knoevenagel condensation, which has its own yield issues.[1][2] If you have the ester, use

    
     in THF (0°C to RT); it works cleanly.[1][2]
    

Q4: The product is oiling out and won't crystallize.

  • Fix: Pyridine amino-alcohols often form oils due to hydrogen bonding.[1][2] Triturate the oil with cold diethyl ether or a mixture of Ether/Hexanes to induce precipitation.[1][2] If that fails, convert it to the HCl salt (bubble HCl gas into an ethanolic solution) for easier handling and purification.[1][2]

References

  • Lithiation of Protected Aminopyridines

    • Mechanism & Protocol: "Design and Synthesis of 2-Amino-4-methylpyridine Analogues..." National Institutes of Health (NIH).[1][2] Describes the lithiation of 2-amino-4-methylpyridine protected with pyrrole/pivaloyl groups.[1]

    • [1]

  • Reduction of Pyridine Esters

    • Protocol: "Synthesis of 4-pyridineethanol."[1][2] PrepChem. Details the reduction of 4-pyridineacetic acid ethyl ester using Lithium Aluminum Hydride.

  • Formaldehyde Condensation (General Pyridine Chemistry)

    • Context: "Reaction of Several Aminopyrimidines With Formaldehyde."[1][2][4] National Institutes of Health (NIH).[1][2] Discusses the reactivity of amino-heterocycles with formaldehyde, highlighting the need for protection to avoid N-hydroxymethylation.

Sources

Technical Support Center: Purification of 2-Amino-4-(Hydroxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification and handling of 2-amino-4-(hydroxymethyl)pyridine .

⚠️ CRITICAL SAFETY & IDENTITY ALERT

Subject: Discrepancy in User-Provided Data You provided CAS 33252-28-5 associated with the name 2-amino-4-(hydroxymethyl)pyridine .

  • Correction: CAS 33252-28-5 corresponds to 6-Chloronicotinonitrile (2-chloro-5-cyanopyridine).[1][2]

  • Target Compound: The chemical name 2-amino-4-(hydroxymethyl)pyridine (also known as (2-aminopyridin-4-yl)methanol) corresponds to CAS 105250-17-7 .[1][2]

  • Scope: This guide strictly addresses the hydroxymethyl (alcohol) derivative, as its polarity presents unique purification challenges distinct from the chloronitrile.

Executive Summary: The "Polar Trap"

2-Amino-4-(hydroxymethyl)pyridine is a highly polar, water-soluble, basic heterocycle .[1][2] Its dual functionality (pyridine nitrogen + primary amine + alcohol) creates a "perfect storm" for purification failures:

  • Water Solubility: It resists extraction into standard organic solvents (EtOAc, Ether) from aqueous reaction mixtures.[1]

  • Chelation: It binds tightly to metal salts (Al, B) generated during hydride reductions.[1]

  • Adsorption: It streaks aggressively on standard silica gel due to strong hydrogen bonding and acid-base interactions.[1][2]

PART 1: The Quench & Isolation (Escaping the Aqueous Phase)[2]

Scenario: You have synthesized the compound via reduction of 2-amino-4-pyridinecarboxylic acid (or ester) using LiAlH₄ or Borane.[1][2] You are now staring at a gelatinous aqueous mixture or an emulsion.[1][2]

Q1: I used a standard Fieser workup (Water/NaOH/Water), but my yield is near zero. Where is my product?

Diagnosis: Your product is trapped in the aluminum hydroxide precipitate.[1][2] The polar amino-alcohol coordinates to the aluminum salts, forming a complex that does not release the product into the ether layer. Furthermore, the product is likely more soluble in the aqueous phase than in the ether used for extraction.

The Fix: Rochelle’s Salt Method Do not use the standard Fieser workup for polar amines. Use a tartrate-based workup to solubilize the aluminum.[1][2]

Protocol:

  • Quench: Dilute the reaction mixture with THF (if not already present). Cool to 0°C.[1][3]

  • Add Rochelle's Salt: Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle’s Salt) . Use ~20-50 mL per gram of LiAlH₄ used.[1][2]

  • Stir: Vigorously stir for 1-2 hours. The gray/white gelatinous solid will dissolve, leaving two clear liquid layers.

  • Phase Separation:

    • Standard: Separate the layers.[1][4]

    • Rescue: If the product is still in the aqueous layer (check TLC), saturate the aqueous phase with NaCl (salting out) and extract with n-Butanol or IPA/CHCl₃ (3:1) .

Q2: Ether and Ethyl Acetate fail to extract the compound. What solvent should I use?

Insight: The LogP of this compound is low (< 0.5).[1][2] Non-polar solvents like Diethyl Ether or Hexanes are useless.[1][2] Ethyl Acetate is often insufficient.[1]

Recommended Solvent Systems:

Solvent System Efficiency Notes
n-Butanol High High boiling point (117°C) makes removal tedious.[1][2] Use azeotropic rotary evaporation with heptane or water.[1]
CHCl₃ : Isopropanol (3:1) High Excellent for polar amines.[1] Forms a heavier-than-water organic layer.[1][2]

| DCM (Continuous) | Medium | Requires a continuous liquid-liquid extractor (24-48 hrs) if simple extraction fails.[1][2] |

PART 2: Chromatographic Purification[1][2]
Q3: The compound streaks from the baseline to the solvent front on TLC. How do I fix this?

Diagnosis: The basic amino groups are interacting with the acidic silanol groups (Si-OH) on the silica gel, causing "tailing."[2]

The Fix: Amine-Modified Silica You must neutralize the silica acidity.[1][2]

Protocol:

  • Pre-treat Silica: Slurry your silica gel in the starting eluent containing 1% Triethylamine (TEA) or 1% NH₄OH .[1][2]

  • Eluent System: Use a gradient of DCM : Methanol (containing 1% NH₄OH).[1][2]

    • Start: 95:5 DCM:MeOH (1% NH₄OH)[1]

    • End: 80:20 DCM:MeOH (1% NH₄OH)[1]

  • Alternative: Use Neutral Alumina instead of silica.[1][2] Alumina is less acidic and often provides cleaner separation for pyridines.[1][2]

Q4: Can I use Reverse Phase (C18) chromatography?

Insight: Yes, and it is often superior for this class of compounds.

  • Conditions: C18 column.

  • Mobile Phase: Water (0.1% TFA or Formic Acid) / Acetonitrile.[1][2]

  • Note: If using TFA, the product will elute as a TFA salt. You may need to free-base it using an ion-exchange resin (e.g., Dowex 1X8, OH- form) if the neutral form is required.[2]

PART 3: Crystallization & Storage[2]
Q5: I have a semi-solid oil. How do I get a nice powder?

Diagnosis: Small amounts of solvent or impurities prevent crystal lattice formation.[1][2]

Crystallization Strategy:

  • Dissolution: Dissolve the crude oil in a minimum amount of hot Methanol or Ethanol .[1][2]

  • Counter-Solvent: Add Diethyl Ether or MTBE dropwise until cloudiness persists.[1][2]

  • Cooling: Store at -20°C overnight.

  • Trituration: If it oils out, decant the solvent and triturate (grind) the oil with Hexanes or Pentane to induce solidification.

Stability:

  • Oxidation: The hydroxymethyl group at position 4 is susceptible to oxidation to the aldehyde/acid over time, especially with the activating amino group present.

  • Storage: Store under Argon/Nitrogen at -20°C. Protect from light.

Visual Workflow: Rescue from Aqueous Phase

PurificationWorkflow Start Crude Reaction Mixture (LiAlH4 Reduction) Quench Quench: Rochelle's Salt (Sat. Aq.) Stir 2 Hours Start->Quench PhaseCheck Do layers separate cleanly? Quench->PhaseCheck PhaseCheck->Quench No (Stir longer/Add more Tartrate) StandardSep Separate Layers (Keep Aqueous!) PhaseCheck->StandardSep Yes TLC_Check Check Aqueous Layer by TLC StandardSep->TLC_Check Extract_Butanol Saturate Aqueous with NaCl Extract 3x with n-Butanol TLC_Check->Extract_Butanol Product in Aqueous Extract_DCM_IPA Extract 3x with CHCl3:IPA (3:1) TLC_Check->Extract_DCM_IPA Alternative Combine Combine Organic Extracts TLC_Check->Combine Product in Organic (Rare) Extract_Butanol->Combine Extract_DCM_IPA->Combine Dry Dry (Na2SO4) & Concentrate Combine->Dry Purify Purification: Silica (DCM/MeOH/NH4OH) OR Neutral Alumina Dry->Purify

Caption: Logic flow for isolating water-soluble aminopyridines from hydride reduction mixtures.

References
  • University of Rochester. (n.d.).[1] Workup for Aluminum Hydride Reductions (Fieser & Rochelle's Salt Protocols). Department of Chemistry. Retrieved February 16, 2026, from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 1515296, (2-aminopyridin-4-yl)methanol. Retrieved February 16, 2026, from [Link]

  • Zhang, W., et al. (2017).[5] Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers. International Journal of Environmental Research and Public Health. Retrieved February 16, 2026, from [Link]

Sources

Technical Support Center: Storage and Handling of 2-(2-Aminopyridin-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2-Aminopyridin-4-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent the decomposition of this compound during storage. Adherence to these guidelines is critical to ensure the integrity and purity of the material for your experiments.

Introduction: Understanding the Stability of this compound

This compound is a heterocyclic compound featuring a primary amino group, a pyridine ring, and a primary alcohol. This combination of functional groups makes the molecule susceptible to degradation through several pathways, primarily oxidation. The presence of the electron-donating amino group can activate the pyridine ring, while both the amino and alcohol groups are prone to oxidation. Therefore, careful storage and handling are paramount to maintain the compound's stability.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues that may arise during the storage and handling of this compound.

Q1: I've noticed a change in the color of my stored this compound (e.g., from white/off-white to yellow/brown). What could be the cause?

A1: Color change is a common indicator of chemical decomposition. For aminopyridine derivatives, this often points to oxidation. The primary amine and the pyridine ring nitrogen are susceptible to oxidation, which can lead to the formation of colored impurities.

  • Immediate Action: Cease using the discolored material in critical experiments.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at the recommended temperature.

    • Analytical Testing: Perform purity analysis using High-Performance Liquid Chromatography (HPLC) with a UV detector to identify and quantify any degradation products.[1][2] A shift in the retention time or the appearance of new peaks compared to a fresh sample is indicative of degradation.

    • Future Prevention: Always handle the compound in a glove box or under a stream of inert gas to minimize exposure to air and moisture.[3] Use amber vials or wrap containers in aluminum foil to protect from light.

Q2: My recent experimental results using this compound are inconsistent. Could this be related to compound degradation?

A2: Yes, inconsistent experimental outcomes are a strong indication of compromised compound integrity. The formation of degradation products can introduce new, unintended chemical reactivities, or simply lower the concentration of the active compound.

  • Immediate Action: Pause experiments and quarantine the suspected batch of the compound.

  • Troubleshooting Steps:

    • Purity Re-assessment: Use a validated analytical method, such as HPLC or LC-MS, to determine the purity of the stored compound. Compare this to the certificate of analysis of a new, unopened batch if available.

    • Forced Degradation Study: To understand potential degradation pathways, a forced degradation study can be performed on a small sample.[4][5][6][7] This involves exposing the compound to stress conditions like acid, base, heat, light, and an oxidizing agent (e.g., hydrogen peroxide) to intentionally generate degradation products.[5][8] Analysis of these samples can help identify the impurities that may be forming under your storage conditions.

    • Review Handling Procedures: Ensure that all users are following strict protocols for handling air- and moisture-sensitive compounds, including the use of appropriate inert atmosphere techniques and dry solvents.

Q3: I suspect my compound has been exposed to air. What are the likely degradation products?

A3: Exposure to atmospheric oxygen is a primary driver of decomposition for this compound. The likely degradation products arise from the oxidation of the alcohol and amine functionalities.

  • Potential Degradation Pathways:

    • Oxidation of the Alcohol: The primary alcohol can be oxidized to the corresponding aldehyde, 2-(2-Aminopyridin-4-yl)acetaldehyde, and further to the carboxylic acid, 2-(2-Aminopyridin-4-yl)acetic acid.

    • Oxidation of the Pyridine Nitrogen: The nitrogen atom in the pyridine ring can be oxidized to form the N-oxide derivative, 2-(2-Amino-1-oxopyridin-4-yl)ethan-1-ol.[9]

    • Oxidation of the Amino Group: The primary amino group can undergo oxidation to form nitroso or nitro derivatives, though this is generally less common under typical storage conditions without strong oxidizing agents. Studies on the related compound 3,4-diaminopyridine have shown the formation of a nitro derivative under oxidative stress.[8]

Below is a diagram illustrating the potential decomposition pathways.

DecompositionPathways cluster_main This compound cluster_degradation Potential Degradation Products MainCompound This compound Aldehyde 2-(2-Aminopyridin-4-yl)acetaldehyde MainCompound->Aldehyde Oxidation (Alcohol) N_Oxide 2-(2-Amino-1-oxopyridin-4-yl)ethan-1-ol MainCompound->N_Oxide Oxidation (Pyridine N) Nitro 2-(2-Nitro-pyridin-4-yl)ethan-1-ol MainCompound->Nitro Oxidation (Amine) CarboxylicAcid 2-(2-Aminopyridin-4-yl)acetic acid Aldehyde->CarboxylicAcid Further Oxidation

Caption: Potential decomposition pathways of this compound.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for this compound?

A: To ensure long-term stability, the compound should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of chemical degradation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the amine and alcohol groups.[3]
Light Protected from light (Amber vial)Prevents photodegradation.
Moisture Tightly sealed container in a dry environmentAmines can be hygroscopic and moisture can facilitate degradation.

Q: What type of container should I use for storage?

A: For optimal protection, especially for long-term storage, use a container designed for air- and moisture-sensitive compounds. Amber glass vials with a tight-fitting cap are suitable for short-term storage. For longer-term storage, consider specialized packaging like Sure/Seal™ bottles which allow for the removal of material via syringe without exposing the bulk to the atmosphere.[10][11]

Q: Can I store solutions of this compound?

A: Storing the compound in solution is generally not recommended for long periods as the solvent can influence stability. If you must store solutions, use a dry, aprotic solvent and store under an inert atmosphere at a low temperature. The stability in solution should be validated for your specific solvent and storage conditions.

Q: How can I safely handle this compound to prevent degradation?

A: Follow these best practices for handling:

  • Use an Inert Atmosphere: Whenever possible, handle the solid compound inside a glove box. If a glove box is not available, use a Schlenk line or flush the container with an inert gas before and after dispensing.

  • Use Clean, Dry Equipment: Ensure all spatulas, glassware, and other equipment are clean and thoroughly dried before use.

  • Minimize Exposure Time: Weigh out and prepare solutions as quickly as possible to minimize the time the compound is exposed to the atmosphere.

  • Proper Sealing: After use, securely seal the container, preferably with paraffin film around the cap for extra protection against moisture and air ingress.

Q: What analytical methods are recommended for routine purity checks?

A: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of aminopyridine derivatives.[12][13] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point for method development. Detection by UV absorbance is typically suitable for this class of compounds. For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This is a general method and may require optimization for your specific instrumentation and degradation products.

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

References

  • Wikipedia. (n.d.). Pyridine. Retrieved February 15, 2026, from [Link]

  • Kaiser, J. P., & Bollag, J. M. (n.d.). Degradation of Pyridines in the Environment. ResearchGate. Retrieved February 15, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Retrieved February 15, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. Retrieved February 15, 2026, from [Link]

  • Gaudin, K., et al. (2006). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed. Retrieved February 15, 2026, from [Link]

  • Wang, Q., et al. (2016). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. J-STAGE. Retrieved February 15, 2026, from [Link]

  • Dunn, D. (2018, March 16). What packaging materials do you recommend for moisture-sensitive reactive adhesives and sealants? Adhesives & Sealants Industry. Retrieved February 15, 2026, from [Link]

  • MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved February 15, 2026, from [Link]

  • Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved February 15, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved February 15, 2026, from [Link]

  • PubMed. (1994). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved February 15, 2026, from [Link]

  • Fesel, C., et al. (2017). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. Retrieved February 15, 2026, from [Link]

  • Bobbitt, J. M., et al. (2010). Oxoammonium Salt Oxidations of Alcohols in the Presence of Pyridine Bases. The Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Semantic Scholar. (n.d.). Degradation of pyridines in the environment. Retrieved February 15, 2026, from [Link]

  • PubMed. (2007). Biodegradation of pyridine using aerobic granules in the presence of phenol. Retrieved February 15, 2026, from [Link]

  • Hoover, J. M., & Stahl, S. S. (2011). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. PMC. Retrieved February 15, 2026, from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). The Oxidation of Alcohols by Modified Oxochromium(VI)–Amine Reagents. Retrieved February 15, 2026, from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved February 15, 2026, from [Link]

  • MDPI. (2023). Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. Retrieved February 15, 2026, from [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved February 15, 2026, from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved February 15, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Analysis of 2-Aminopyridine Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The 2-aminopyridine scaffold is a cornerstone in modern medicinal chemistry and materials science, serving as a critical pharmacophore in numerous approved drugs and a versatile building block for complex molecular architectures. Its prevalence demands a thorough understanding of the available synthetic routes, each with its distinct advantages and limitations. This guide provides an in-depth comparative analysis of the most prominent methods for synthesizing 2-aminopyridines, offering field-proven insights and experimental data to aid researchers in selecting the optimal strategy for their specific applications.

The Classic Approach: The Chichibabin Reaction

First reported by Aleksei Chichibabin in 1914, this reaction remains a direct and atom-economical method for the amination of pyridines. It involves the nucleophilic substitution of a hydride ion on the pyridine ring by an amide anion, typically from sodium amide (NaNH₂).

Mechanism and Rationale

The reaction proceeds via an addition-elimination mechanism. The highly nucleophilic amide anion attacks the electron-deficient C2 position of the pyridine ring, forming a σ-complex (a Meisenheimer-like intermediate). The driving force for the subsequent elimination of a hydride ion is the rearomatization of the pyridine ring. The liberated hydride then reacts with an available proton source, often the newly introduced amino group, to evolve hydrogen gas, which is a characteristic feature of this reaction.

Chichibabin_Mechanism cluster_elimination Hydride Elimination & Gas Evolution Pyridine Pyridine Intermediate σ-Complex (Meisenheimer Adduct) Pyridine->Intermediate + NH₂⁻ NaNH2 NaNH₂ Product_Salt Sodium 2-aminopyridide Intermediate->Product_Salt - H⁻ H2 H₂ Product 2-Aminopyridine Product_Salt->Product + H₂O H2O H₂O (workup)

Caption: Mechanism of the Chichibabin Reaction.

Experimental Considerations and Limitations

The classical Chichibabin reaction often requires harsh conditions, such as high temperatures (100-150 °C) in inert, high-boiling solvents like toluene, xylene, or N,N-dimethylaniline.[1] An alternative procedure involves using potassium amide in liquid ammonia at low temperatures, which is suitable for more sensitive substrates but not for unactivated pyridines.[2]

A significant drawback is the reaction's limited functional group tolerance. Substrates with groups sensitive to strong bases or nucleophiles are generally incompatible. Furthermore, regioselectivity can be an issue with substituted pyridines, potentially leading to mixtures of isomers. For instance, if the C2 and C6 positions are blocked, amination may occur at the C4 position, albeit usually in lower yields.[1]

Representative Protocol: Modified Chichibabin Reaction

A milder protocol has been developed using a sodium hydride-iodide composite, which allows for the use of primary alkylamines under less forcing conditions.[3][4]

Materials:

  • Pyridine (1.0 equiv)

  • Primary Amine (e.g., n-butylamine, 2.0 equiv)

  • Sodium Hydride (NaH, 3.0 equiv)

  • Lithium Iodide (LiI, 2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, sealed tube under an inert atmosphere (Argon or Nitrogen), add NaH and LiI.

  • Add anhydrous THF, followed by the pyridine substrate and the primary amine.

  • Seal the tube and heat the reaction mixture to 85 °C for 7-18 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to 0 °C and cautiously quench with ice-cold water.

  • Extract the aqueous layer with an organic solvent (e.g., CHCl₃ or EtOAc).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Modern Strategies: Transition-Metal Catalyzed Amination

The advent of transition-metal catalysis has revolutionized C-N bond formation, offering milder conditions and broader substrate scope compared to classical methods. The Buchwald-Hartwig amination and the Ullmann condensation are the two most prominent examples.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[5] It involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a strong base.

The catalytic cycle is believed to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halopyridine to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the 2-aminopyridine product is eliminated, regenerating the Pd(0) catalyst.

The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands being particularly effective at promoting the reductive elimination step.[6]

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex (Pd(II)) Pd0->OxAdd + 2-Halopyridine ArylHalide 2-Halopyridine PdAmido Palladium-Amido Complex OxAdd->PdAmido + Amine, + Base - HX Amine Amine (R₂NH) PdAmido->Pd0 Reductive Elimination Product 2-Aminopyridine PdAmido->Product Product Release Base Base

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

The Buchwald-Hartwig amination offers excellent functional group tolerance and generally proceeds under much milder conditions than the Chichibabin reaction. A wide variety of primary and secondary amines can be used. However, the cost of the palladium catalyst and specialized phosphine ligands can be a significant consideration, especially for large-scale synthesis. The reaction is also sensitive to air and moisture, requiring strictly inert conditions. For less reactive aryl chlorides, higher temperatures and more active catalyst systems are often necessary.[6]

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • Amine (e.g., Benzylamine, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • (±)-BINAP (4 mol%)

  • Potassium Fluoride-Alumina (KF-Al₂O₃)

  • Toluene (optional, can be run neat)

Procedure:

  • Activate the KF-Al₂O₃ by heating under vacuum.

  • In a glovebox or under an inert atmosphere, combine 2-bromopyridine, the amine, Pd(OAc)₂, and BINAP.

  • Add the activated KF-Al₂O₃.

  • If using a solvent, add dry, degassed toluene.

  • Stir the mixture at 90-100 °C for 8-12 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, extract the reaction mixture with diethyl ether.

  • Concentrate the combined organic extracts and purify the residue by silica gel column chromatography.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N, C-O, and C-S bonds.[7] For the synthesis of 2-aminopyridines, it involves the coupling of a 2-halopyridine with an amine.

While the exact mechanism is still debated, it is generally accepted to involve a Cu(I) species. The reaction likely proceeds through the formation of a copper-amido complex, which then undergoes a nucleophilic substitution-like reaction with the 2-halopyridine. Modern variations often use soluble copper catalysts with ligands such as diamines or amino acids to facilitate the reaction at lower temperatures.

Ullmann_Condensation CuI Cu(I) Catalyst CuAmide Copper-Amido Complex CuI->CuAmide + Amine, + Base - HX Amine Amine (R₂NH) CuAmide->CuI Product Formation Product 2-Aminopyridine CuAmide->Product Release ArylHalide 2-Halopyridine Base Base

Caption: Simplified Representation of the Ullmann Condensation.

Traditionally, the Ullmann condensation requires harsh conditions, including high temperatures (often >200 °C) and stoichiometric amounts of copper.[7] However, the development of ligated copper catalyst systems has allowed for milder reaction conditions. Copper is significantly less expensive than palladium, making this an attractive alternative for large-scale synthesis. The scope of the Ullmann condensation can be more limited than the Buchwald-Hartwig amination, and yields can be variable.

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • Aqueous Ammonia (28%, 20 equiv)

  • Copper(I) Oxide (Cu₂O, 5 mol%)

  • N,N'-Dimethylethylenediamine (DMEDA, 10 mol%)

  • Potassium Carbonate (K₂CO₃, 20 mol%)

  • Ethylene Glycol

Procedure:

  • In a sealed tube, combine 2-bromopyridine, Cu₂O, DMEDA, and K₂CO₃.

  • Add ethylene glycol and the aqueous ammonia solution.

  • Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Synthesis from Pyridine N-Oxides

The use of pyridine N-oxides as starting materials offers a mechanistically distinct and often milder alternative to the direct amination of pyridines or the coupling of halopyridines. The N-oxide functionality activates the C2 and C6 positions towards nucleophilic attack.

Mechanism and Rationale

The general strategy involves activation of the N-oxide oxygen with an electrophilic reagent. This enhances the electrophilicity of the C2 position, facilitating nucleophilic attack by an amine. Subsequent rearomatization and cleavage of the activating group yield the 2-aminopyridine.

A notable example involves the reaction of pyridine N-oxides with activated isocyanides.[8] In this one-pot, two-step process, the pyridine N-oxide reacts with the isocyanide in the presence of a Lewis acid (e.g., TMSOTf) to form an N-formyl-2-aminopyridine intermediate, which is then hydrolyzed under mild acidic conditions to afford the desired 2-aminopyridine.[8][9] This method has shown good yields (up to 84%) and tolerates a variety of functional groups, including those that are sensitive in other methods.[8][9]

Pyridine_N_Oxide_Workflow Start Pyridine N-Oxide Step1 Reaction with Activating Agent (e.g., Isocyanide/TMSOTf) Start->Step1 Intermediate Activated Intermediate (e.g., N-formyl derivative) Step1->Intermediate Step2 Hydrolysis Intermediate->Step2 Product 2-Aminopyridine Step2->Product

Caption: General Workflow for 2-Aminopyridine Synthesis from Pyridine N-Oxides.

Experimental Considerations and Limitations

Syntheses from pyridine N-oxides are generally characterized by their mild conditions and good functional group tolerance. The starting pyridine N-oxides are readily accessible through the oxidation of the corresponding pyridines. A potential limitation is the need for a two-step (activation and hydrolysis) process in some cases, although this can often be performed in one pot. Regioselectivity can also be a concern with unsymmetrically substituted pyridine N-oxides.

Representative Protocol: Amination of Pyridine N-Oxide with an Isocyanide

Materials:

  • Pyridine N-oxide (1.0 equiv)

  • Benzyl Isocyanide (1.0 equiv)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.0 equiv)

  • Acetonitrile/DMF (3:1)

  • 1 M HCl

  • THF

Procedure:

  • In a microwave reaction tube, combine the pyridine N-oxide, benzyl isocyanide, and TMSOTf in the MeCN/DMF solvent mixture.

  • Heat the mixture in a microwave reactor to 150 °C for 15 minutes.

  • Concentrate the crude reaction mixture to remove volatile organics.

  • Add 1 M HCl and THF and stir the mixture at 50 °C until the conversion of the formamide intermediate to the aminopyridine is complete (monitor by LC-MS).

  • Neutralize the solution with saturated aqueous sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash chromatography.

Comparative Analysis

MethodStarting MaterialKey ReagentsTemperatureTypical YieldsAdvantagesDisadvantages
Chichibabin Reaction PyridineNaNH₂ or KNH₂High (100-150 °C) or Low (-33 °C)Moderate to GoodAtom economical, inexpensive reagentsHarsh conditions, poor functional group tolerance, safety concerns with metal amides
Buchwald-Hartwig Amination 2-HalopyridinePd catalyst, phosphine ligand, strong baseRoom Temp to High (~110 °C)Good to ExcellentBroad substrate scope, high functional group tolerance, mild conditionsExpensive catalyst and ligands, requires inert atmosphere
Ullmann Condensation 2-HalopyridineCu catalyst, ligand, baseHigh (often >150 °C, milder with modern ligands)Moderate to GoodInexpensive catalystHarsh conditions (classical), can have limited scope and variable yields
From Pyridine N-Oxides Pyridine N-OxideActivating agent (e.g., isocyanide, PyBroP), amineMild to Moderate (50-150 °C)Good to ExcellentMild conditions, good functional group toleranceCan be a two-step (one-pot) process, regioselectivity issues

Conclusion

The synthesis of 2-aminopyridines can be approached through several distinct and effective methodologies. The choice of the most appropriate method is a strategic decision that depends on the specific substrate, the required scale of the synthesis, the tolerance of functional groups, and economic considerations.

  • The Chichibabin reaction , while classic and direct, is best suited for simple, robust pyridine systems where cost is a primary driver and harsh conditions are tolerable.

  • The Buchwald-Hartwig amination represents the state-of-the-art for versatility and functional group tolerance, making it the method of choice for complex, late-stage functionalization in drug discovery, despite the higher cost of the catalytic system.

  • The Ullmann condensation offers a more economical transition-metal catalyzed alternative to the Buchwald-Hartwig reaction, particularly for large-scale syntheses, although it may require more optimization to achieve high yields and may not be as broadly applicable.

  • Syntheses from pyridine N-oxides provide a valuable, mild alternative, particularly for substrates that are incompatible with the conditions of the other methods. The good yields and functional group tolerance make this an increasingly popular approach.

By understanding the mechanistic underpinnings and practical considerations of each of these methods, researchers can make informed decisions to efficiently access the valuable 2-aminopyridine core for their scientific endeavors.

References

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  • Vamos, M., & Cosford, N. D. P. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. [Link]

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  • Wikipedia. (n.d.). Ullmann reaction. [Link]

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  • Pang, J. H., Kaga, A., Roediger, S., Lin, M. H., & Chiba, S. (2016). Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. Angewandte Chemie International Edition, 55(43), 13533-13537. [Link]

  • Pang, J. H., Kaga, A., Roediger, S., Lin, M. H., & Chiba, S. (2016). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. DR-NTU. [Link]

  • Basu, B., Jha, S., & Bhuiyan, M. M. H. (2003). Palladium-catalysed amination of halopyridines on a KF-alumina surface. Tetrahedron Letters, 44(13), 2641-2643. [Link]

  • NBU IR. (n.d.). SUMMARY Part-I: Palladium-Catalyzed Amination of Halopyridines Medi- ated on KF-Alumina Surface. [Link]

  • Taillefer, M., et al. (2010). Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. Chemical Communications, 46(6), 925-927. [Link]

  • Kuliukhina, D. S., et al. (2022). CuI and Copper Nanoparticles in the Catalytic Amination of 2-Halopyridines. Russian Journal of Organic Chemistry, 58(2), 167-174. [Link]

  • Pang, J. H., Kaga, A., Roediger, S., Lin, M. H., & Chiba, S. (2016). Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. Angewandte Chemie International Edition, 55(43), 13533-13537. [Link]

  • Pang, J. H., Kaga, A., Roediger, S., Lin, M. H., & Chiba, S. (2016). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. DR-NTU. [Link]

Sources

Spectroscopic Profiling of 2-Aminopyridine Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical synthesis and metabolic studies, the positional isomers of aminopyridine—2-aminopyridine (2-AP) , 3-aminopyridine (3-AP) , and 4-aminopyridine (4-AP) —exhibit drastically different chemical behaviors and biological activities. While 4-AP is a potent potassium channel blocker used in multiple sclerosis therapy, 2-AP is primarily utilized as a fluorescent probe and synthetic intermediate. 3-AP serves as a ligand in coordination chemistry but lacks the specific channel-blocking efficacy of its 4-isomer.

Distinguishing these isomers is critical for Quality Control (QC) and purity analysis. This guide provides a definitive spectroscopic comparison, focusing on NMR , UV-Vis/Fluorescence , and IR profiles, supported by experimental protocols to ensure rigorous identification.

Molecular Architecture & Basicity[1]

The spectroscopic differences between these isomers stem directly from their electronic structures, specifically the interaction between the exocyclic amino group (


) and the pyridine ring nitrogen.
Basicity and Protonation

The position of the amino group dictates the basicity (pKa) of the ring nitrogen, which influences chemical shifts and solubility.

IsomerStructurepKa (Conjugate Acid)Electronic Effect
4-Aminopyridine Para-substituted9.17 Strong resonance stabilization of the cation; electrons from

delocalize effectively to the ring nitrogen.
2-Aminopyridine Ortho-substituted6.86 Moderate resonance; inductive withdrawal by adjacent ring nitrogen counters some electron donation.
3-Aminopyridine Meta-substituted5.98 Weakest base; no direct resonance conjugation between

and the ring nitrogen.
Tautomerism

While all three exist predominantly in the amino form, 2-aminopyridine and 4-aminopyridine can tautomerize to the imino form (


). This equilibrium is solvent-dependent and crucial for interpreting IR spectra in the solid state vs. solution.

Tautomerism cluster_2AP 2-Aminopyridine Equilibrium cluster_4AP 4-Aminopyridine Equilibrium Amino2 Amino Form (Aromatic, Dominant) Imino2 Imino Form (Non-Aromatic, Minor) Amino2->Imino2 K_taut << 1 Imino2->Amino2 Amino4 Amino Form (Dominant) Imino4 Imino Form (Minor) Amino4->Imino4 Proton Transfer Imino4->Amino4

Figure 1: Tautomeric equilibria for 2-AP and 4-AP. The amino form is thermodynamically favored in both cases due to aromaticity.

Spectroscopic Deep Dive

Nuclear Magnetic Resonance (NMR)

 NMR is the most definitive tool for differentiation. The symmetry of the molecule dictates the splitting patterns.
Comparative

NMR Data (in

)
Feature2-Aminopyridine 3-Aminopyridine 4-Aminopyridine
Symmetry Asymmetric (

)
Asymmetric (

)
Symmetric (

)
Pattern 4 Distinct Signals (ABCD)4 Distinct Signals (ABCD)2 Distinct Signals (AA'XX')
H-6 (Ring N

)
~8.05 ppm (d)~7.95 ppm (d)~8.20 ppm (d, integrates 2H)
H-2 (Ring N

)
N/A (Substituted)~8.10 ppm (s)N/A (Equivalent to H-6)
H-3 (Ortho to

)
~6.47 ppm (d)N/A~6.50 ppm (d, integrates 2H)
H-4 (Meta/Para) ~7.38 ppm (t)~7.05 ppm (m)N/A (Substituted)
H-5 (Meta) ~6.61 ppm (t)~7.15 ppm (m)Equivalent to H-3

Broad Singlet
~4.5 - 5.0 ppm~3.6 - 4.0 ppm~4.2 - 4.6 ppm

Key Identification Logic:

  • 4-AP is immediately identifiable by its AA'XX' system : two doublets (or pseudo-doublets) integrating for 2 protons each.

  • 2-AP shows a downfield doublet (~8.05) and an upfield doublet (~6.[1]47) with two triplets in between.

  • 3-AP is characterized by a unique singlet (or narrow doublet) at ~8.10 ppm (H-2) and a complex splitting pattern for H-4/H-5.

Fluorescence & UV-Vis

This is the fastest screening method. 2-Aminopyridine is uniquely fluorescent among the isomers in standard neutral solvents.

  • 2-AP: Highly fluorescent (Quantum Yield ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     in 
    
    
    
    ). Used as a quantum yield standard.[2][3]
    • 
      : ~290 nm
      
    • 
      : ~365 nm (neutral) / ~425 nm (acidic)
      
  • 3-AP & 4-AP: Negligible fluorescence in neutral solution. 4-AP can exhibit weak fluorescence in specific solid-state matrices or upon derivatization, but is essentially "dark" compared to 2-AP.

Infrared Spectroscopy (IR)

Useful for solid-state ID (KBr pellet).

  • NH Stretching: All show bands at 3100–3500

    
    .
    
  • Fermi Resonance: 4-AP often shows a characteristic splitting of the symmetric

    
     stretch due to Fermi resonance with ring overtones, a feature less pronounced in 2-AP.
    
  • Ring Breathing: The ring breathing mode shifts significantly upon protonation or coordination, useful for checking salt formation (e.g., 4-AP HCl).

Experimental Protocols

Protocol A: NMR Sample Preparation for Isomer Differentiation

Objective: To obtain clean spectra free from concentration-dependent shifts.

  • Solvent Choice: Use DMSO-d6 for best solubility and separation of amino protons, or CDCl3 for standard comparison.

    • Note: Amino proton shifts are highly concentration-dependent in

      
      .
      
  • Concentration: Prepare a 10-15 mM solution (approx. 1-1.5 mg in 0.6 mL solvent). High concentrations can cause stacking, shifting aromatic peaks upfield.

  • Acquisition:

    • Scans: 16 (sufficient for

      
      ).
      
    • Relaxation Delay (D1): Set to 5 seconds to ensure full relaxation of the amino protons if quantitative integration is required.

Protocol B: Relative Quantum Yield Check (Differentiation Screen)

Objective: To rapidly distinguish 2-AP from 3-AP/4-AP.

  • Standard: Quinine Sulfate in

    
     (
    
    
    
    ).
  • Sample Prep: Dissolve the unknown isomer in

    
     to an absorbance of 0.05 at 310 nm.
    
  • Measurement:

    • Excitation: 310 nm.[3]

    • Emission Scan: 330–550 nm.

  • Result Interpretation:

    • Strong Emission (Peak ~425 nm): Confirms 2-Aminopyridine .

    • No/Weak Emission: Indicates 3-AP or 4-AP .

Decision Workflow

IsomerID Start Unknown Aminopyridine Sample Solubility Dissolve in CDCl3 Run 1H NMR Start->Solubility SymmetryCheck Check Symmetry of Aromatic Region Solubility->SymmetryCheck Sym Symmetric (2 peaks, 2H each) AA'XX' Pattern SymmetryCheck->Sym Yes Asym Asymmetric (4 distinct peaks) ABCD Pattern SymmetryCheck->Asym No Result4AP Identity: 4-Aminopyridine Sym->Result4AP ShiftCheck Check H-2/H-6 Shifts Asym->ShiftCheck Res2AP H-3 (Ortho to NH2) at ~6.5 ppm H-6 at ~8.0 ppm ShiftCheck->Res2AP Res3AP H-2 (Singlet) at ~8.1 ppm Complex Multiplets 7.0-7.2 ppm ShiftCheck->Res3AP Result2AP Identity: 2-Aminopyridine Res2AP->Result2AP Result3AP Identity: 3-Aminopyridine Res3AP->Result3AP Fluorescence Confirmatory Test: Fluorescence (Acidic) Result2AP->Fluorescence High Signal High Signal Fluorescence->High Signal Confirms 2-AP

Figure 2: Step-by-step logic for identifying aminopyridine isomers using NMR and Fluorescence.

References

  • NIST Chemistry WebBook . 2-Aminopyridine UV/Vis and IR Spectra. National Institute of Standards and Technology.[4] [Link]

  • Edinburgh Instruments . Relative Quantum Yield of 2-Aminopyridine. Application Note. [Link]

Sources

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